

2,2,7,7-Tetramethyloctane fundamental properties

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Compound of Interest

Compound Name: 2,2,7,7-Tetramethyloctane

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An In-depth Technical Guide on the Core Fundamental Properties of **2,2,7,7-Tetramethyloctane**

Introduction

2,2,7,7-Tetramethyloctane is a highly branched, saturated acyclic alkane. Its structure, characterized by four methyl groups at the 2 and 7 positions of an octane backbone, imparts unique physical and chemical properties.^[1] This symmetrical, non-polar molecule serves as a valuable model compound in various fields of chemical research, including analytical chemistry and polymer science.^[1] Its high hydrophobicity and defined structure make it a useful standard for chromatographic and spectroscopic analyses.^[1] This guide provides a comprehensive overview of its fundamental properties, experimental protocols for its characterization, and a logical workflow for its synthesis and analysis.

Core Physicochemical Properties

The fundamental properties of **2,2,7,7-tetramethyloctane** are summarized in the table below. These properties are crucial for understanding its behavior in various experimental and industrial settings.

Property	Value	Units
Molecular Formula	C ₁₂ H ₂₆	
Molecular Weight	170.33-170.34	g/mol
CAS Registry Number	1071-31-4	
Boiling Point	184.7 - 190	°C
Melting Point	-50.8 (estimate)	°C
Density	0.7360 - 0.8	g/cm ³
Refractive Index	1.4144 - 1.422	
Vapor Pressure	1.0 ± 0.2	mmHg at 25°C
Flash Point	62.3 ± 11.7	°C
LogP (Octanol/Water Partition Coefficient)	6.40	
Solubility	Insoluble in water, soluble in non-polar organic solvents.	
Topological Polar Surface Area	0	Å ²

Note: The range of values for some properties reflects data from multiple sources.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)

Experimental Protocols

Detailed methodologies for the synthesis and characterization of **2,2,7,7-tetramethyloctane** are outlined below.

Synthesis via Palladium-Catalyzed Alkyne Coupling

A modern and efficient method for the synthesis of **2,2,7,7-tetramethyloctane** involves a two-step process starting from 3,3-dimethyl-1-butyne.[\[1\]](#) This approach offers high selectivity and yield.[\[1\]](#)

Step 1: Homocoupling to form 2,2,7,7-tetramethyl-4-octyne^[1]

- **Reaction Setup:** A reaction vessel is charged with 3,3-dimethyl-1-butyne, a palladium catalyst (e.g., Pd(PPh₃)₄), a copper(I) co-catalyst, and an amine base in a suitable solvent.
- **Reaction Conditions:** The mixture is stirred under an inert atmosphere at a controlled temperature to facilitate the coupling of two molecules of 3,3-dimethyl-1-butyne.
- **Work-up and Purification:** Upon completion, the reaction mixture is quenched, and the product, 2,2,7,7-tetramethyl-4-octyne, is extracted using an organic solvent. The crude product is then purified by column chromatography or distillation.

Step 2: Hydrogenation to **2,2,7,7-Tetramethyloctane**^[1]

- **Reaction Setup:** The purified 2,2,7,7-tetramethyl-4-octyne is dissolved in a suitable solvent (e.g., ethanol or ethyl acetate) in a hydrogenation vessel. A metal catalyst, such as Palladium on carbon (Pd/C) or Platinum oxide (PtO₂), is added.
- **Hydrogenation:** The vessel is filled with hydrogen gas (H₂) to the desired pressure, and the mixture is agitated vigorously.
- **Monitoring and Completion:** The reaction is monitored by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to track the disappearance of the starting material.
- **Work-up:** Once the reaction is complete, the catalyst is removed by filtration, and the solvent is evaporated to yield the final product, **2,2,7,7-tetramethyloctane**.

Characterization by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a primary technique for assessing the purity and confirming the identity of volatile compounds like **2,2,7,7-tetramethyloctane**.^[1]

- **Sample Preparation:** A dilute solution of the synthesized **2,2,7,7-tetramethyloctane** is prepared in a volatile organic solvent (e.g., hexane or dichloromethane).

- GC Separation:
 - Injection: A small volume (typically 1 μL) of the sample is injected into the GC inlet, where it is vaporized.
 - Carrier Gas: An inert carrier gas (e.g., helium or hydrogen) transports the vaporized sample onto the chromatographic column.
 - Column and Temperature Program: A non-polar capillary column is typically used. The oven temperature is programmed to ramp from a low initial temperature to a higher final temperature to ensure the separation of components based on their boiling points and interactions with the stationary phase.
- MS Detection:
 - Ionization: As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized, typically by electron ionization (EI).
 - Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
 - Detection: A detector records the abundance of each ion at each m/z value, generating a mass spectrum.
- Data Analysis: The retention time from the gas chromatogram and the fragmentation pattern from the mass spectrum are compared to known standards or library data to confirm the identity and purity of **2,2,7,7-tetramethyloctane**.^[7]

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

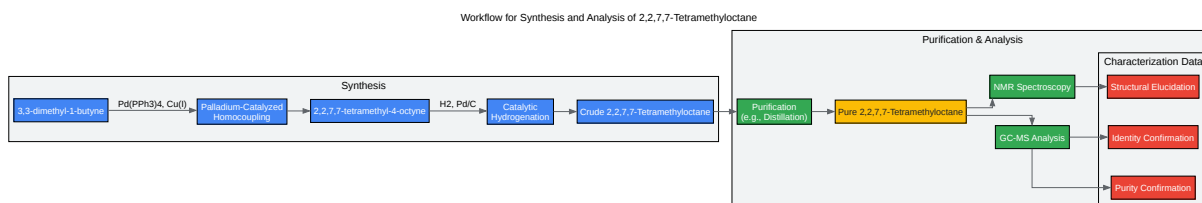
NMR spectroscopy is used to confirm the precise molecular structure of **2,2,7,7-tetramethyloctane**.

- Sample Preparation: A small amount of the purified compound is dissolved in a deuterated solvent (e.g., CDCl_3).

- ^1H NMR Spectroscopy:
 - Acquisition: The ^1H NMR spectrum is acquired to determine the number of different types of protons and their chemical environments.
 - Expected Signals: The spectrum of **2,2,7,7-tetramethyloctane** is expected to show distinct signals for the methyl protons and the methylene protons, with integration values corresponding to the number of protons of each type.
- ^{13}C NMR Spectroscopy:
 - Acquisition: The ^{13}C NMR spectrum is acquired to identify the number of different types of carbon atoms.
 - Expected Signals: The spectrum will show signals corresponding to the quaternary carbons, the methylene carbons, and the methyl carbons in the structure.
- Data Interpretation: The chemical shifts, integration, and coupling patterns in the ^1H and ^{13}C NMR spectra are analyzed to confirm the connectivity and overall structure of the **2,2,7,7-tetramethyloctane** molecule.

Visualized Workflow: Synthesis and Analysis

The following diagram illustrates the logical workflow for the synthesis and subsequent analysis of **2,2,7,7-tetramethyloctane**.



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Caption: Synthesis and analysis workflow for **2,2,7,7-tetramethyloctane**.

Conclusion

2,2,7,7-Tetramethyloctane is a well-characterized branched alkane with a unique set of physicochemical properties stemming from its highly symmetrical and non-polar structure. The synthetic and analytical protocols described herein provide a robust framework for its preparation and characterization, making it a suitable standard and model compound for advanced research in chemistry and materials science. Its high hydrophobicity and defined structure are of particular interest for studies involving non-polar interactions and as a reference in various analytical techniques.

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